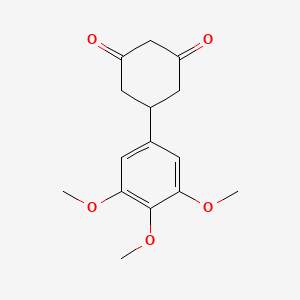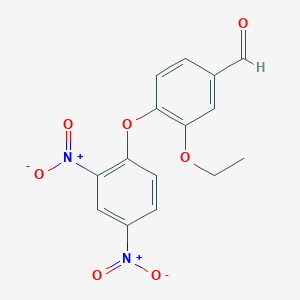![molecular formula C14H13N3S B2819706 N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine CAS No. 63893-54-9](/img/structure/B2819706.png)
N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . It has been studied for its inhibitory effects on Mycobacterium tuberculosis bd oxidase . It has also been reported that thieno[3,2-d]pyrimidin-4-amines inhibit Cyt-bd .
Synthesis Analysis
The synthesis of N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine and similar compounds has been reported in several studies. For instance, efficient microwave-assisted chemical processes were applied to the synthesis of an array of novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives . Another study described the synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The compound has a molecular weight of 231.32 .
Scientific Research Applications
Corrosion Inhibition
N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine derivatives have shown promising results as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit good corrosion inhibition efficiency at very low concentrations and are considered mixed-type inhibitors, affecting both anodic and cathodic processes. The adsorption of these compounds on the steel surface adheres to Langmuir's isotherm, indicating a systematic adsorption process, which is crucial for effective corrosion protection. This characteristic makes them valuable for industrial applications where metal preservation is essential, such as in pipelines and storage tanks (Ashassi-Sorkhabi et al., 2005).
Antimicrobial Coatings
Compounds based on the N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine structure have been incorporated into polyurethane varnishes and printing ink pastes to imbue antimicrobial properties to coated surfaces. These applications are particularly relevant in healthcare settings, food storage, and processing industries, where preventing microbial growth is crucial. The incorporation of these compounds into coatings does not significantly alter the physical and mechanical properties of the varnishes, making them an attractive option for adding antimicrobial features to various surfaces without compromising material integrity (El‐Wahab et al., 2015).
Apoptosis Induction in Cancer Cells
Certain derivatives of N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine have been identified as potent inducers of apoptosis in cancer cells. These compounds have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis in tumor cells. This mechanism of action presents a promising avenue for the development of new anticancer therapies, particularly for targeting rapidly dividing tumor cells. The ability to induce apoptosis selectively in cancer cells while sparing healthy cells could lead to more effective and less toxic cancer treatments (Kemnitzer et al., 2009).
Dual Inhibition of Enzymes in Cancer Therapy
N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine derivatives have also been explored for their potential as dual inhibitors of key enzymes in cancer cell metabolism, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, and their inhibition can lead to the effective suppression of tumor growth. Compounds exhibiting dual inhibitory activity against both TS and DHFR could provide a multifaceted approach to cancer therapy, potentially overcoming resistance mechanisms and enhancing therapeutic efficacy (Gangjee et al., 2008).
Future Directions
The future directions for the study of N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine and similar compounds could involve further exploration of their potential as inhibitors of Mycobacterium tuberculosis bd oxidase . Additionally, the development of new anti-TB compounds using cost-effective processes is critical to reduce TB incidence and accomplish the End TB Strategy milestone .
Mechanism of Action
Target of Action
N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine primarily targets the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
This compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its inability to survive and reproduce .
Biochemical Pathways
The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis. This disruption leads to ATP depletion in the bacteria, affecting its survival and reproduction .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and adme properties .
Result of Action
The result of the action of N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine is the inhibition of the growth and reproduction of Mycobacterium tuberculosis. This is due to the disruption of the bacteria’s energy metabolism, leading to ATP depletion .
properties
IUPAC Name |
N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-10-16-13(12-7-8-18-14(12)17-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDUCVNDIZYFCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=CSC2=N1)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-isopropylphenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2819624.png)



![2-[3-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2819635.png)



![2-[[1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B2819640.png)

![N-(2-chlorophenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2819642.png)

![7-ethoxy-5-(pyridin-4-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2819644.png)